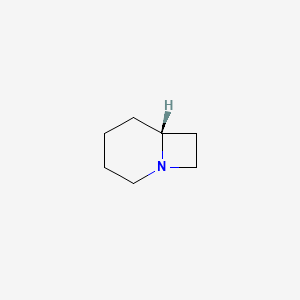

1-Azabicyclo(4.2.0)octane, (R)-

Description

Contextual Significance of Strained Bicyclic Amines in Synthetic Chemistry

Strained bicyclic amines are a class of compounds that have become increasingly important in medicinal and synthetic chemistry. Their high degree of sp³ hybridization offers access to three-dimensional chemical space, a desirable feature in modern drug discovery. nih.gov The strain within these molecules, arising from the fusion of small rings, imparts unique reactivity that can be harnessed for novel chemical transformations. For instance, the strain-release functionalization of bicyclo[1.1.1]pentane, a related strained carbocycle, has been developed for the late-stage installation of this moiety into complex molecules. nih.gov This highlights the potential of strained systems to provide innovative solutions to synthetic challenges.

Historical Overview of Azabicyclo[4.2.0]octane Scaffold Research

Research into azabicyclo[4.2.0]octane scaffolds has been driven by their presence in biologically active molecules and their utility as synthetic intermediates. The related 2-azabicyclo[4.2.0]octane framework, for example, has shown promise in the fields of medicine and biology. google.com However, the synthesis of these compounds has presented challenges, with methods like photocatalytic [2+2] cycloadditions often suffering from poor selectivity and requiring high-energy light sources. google.com The development of more efficient and selective synthetic routes, such as those employing visible light catalysis, has been a significant area of investigation. google.com The study of the cationic polymerization of 1-azabicyclo[4.2.0]octane has also contributed to the understanding of its reactivity and potential applications in materials science. researchgate.netresearchgate.net

Scope of Research Focused on (R)-1-Azabicyclo[4.2.0]octane and Related Systems

Current research on (R)-1-azabicyclo[4.2.0]octane and its analogues is multifaceted. A primary focus is on its potential as a building block in medicinal chemistry. ontosight.ai For instance, derivatives of the related 3,8-diazabicyclo[4.2.0]octane have been synthesized and shown to be potent agonists of nicotinic acetylcholine (B1216132) receptors, demonstrating the therapeutic potential of this scaffold. acs.org Furthermore, research efforts are directed towards developing novel synthetic methodologies for accessing these strained systems and for their subsequent functionalization. The study of their polymerization provides insights into their chemical behavior and opens avenues for the creation of new materials. researchgate.netresearchgate.net

Fundamental Considerations of Ring Strain and Reactivity in Azetidine-Fused Systems

The reactivity of azetidine-fused systems like (R)-1-azabicyclo[4.2.0]octane is intrinsically linked to their ring strain. Azetidines possess a significant ring strain of approximately 25.4 kcal/mol. rsc.org This strain is a driving force for reactions that involve the opening of the four-membered ring. rsc.orgrsc.orgresearchwithrutgers.com While more stable and easier to handle than the highly strained aziridines, azetidines exhibit unique reactivity that can be triggered under specific conditions. rsc.orgrsc.orgresearchwithrutgers.com The basicity of cyclic amines is also influenced by ring size, with basicity generally increasing as the ring size increases from three to six members, which is consistent with a decrease in ring strain. srce.hr The fusion of the azetidine (B1206935) ring to a six-membered ring in 1-azabicyclo[4.2.0]octane creates a system where the six-membered ring adopts a chair conformation, and the molecule possesses chiral centers at the nitrogen atom and C-6. researchgate.net This specific conformation prevents both ring and nitrogen inversion, locking the molecule into a defined shape and influencing its reactivity and interactions with other molecules. researchgate.net

Data Tables

Table 1: Physicochemical Properties of Azabicyclo[4.2.0]octane Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1-Azabicyclo[4.2.0]octane | C₇H₁₃N | 111.18 | 32028-39-0 |

| (R)-1-Azabicyclo[4.2.0]octane-2,7-dione | C₇H₉NO₂ | 139.15 | 1296195-95-3 |

| 1-Azabicyclo[4.2.0]octan-8-one | C₇H₁₁NO | 125.17 | 5562-60-7 |

Data sourced from PubChem and ChemScene. nih.govchemscene.comnih.gov

Table 2: Ring Strain of Selected Cyclic Amines

| Cyclic Amine | Ring Strain (kcal/mol) |

| Aziridine | 27.3 |

| Azetidine | 25.2 |

| Pyrrolidine | 5.4 |

Data sourced from various chemical literature. rsc.orgepfl.ch

Structure

3D Structure

Properties

CAS No. |

35848-09-0 |

|---|---|

Molecular Formula |

C7H13N |

Molecular Weight |

111.18 g/mol |

IUPAC Name |

(6R)-1-azabicyclo[4.2.0]octane |

InChI |

InChI=1S/C7H13N/c1-2-5-8-6-4-7(8)3-1/h7H,1-6H2/t7-/m1/s1 |

InChI Key |

JTATVNVLVDZAGB-SSDOTTSWSA-N |

SMILES |

C1CCN2CCC2C1 |

Isomeric SMILES |

C1CCN2CC[C@H]2C1 |

Canonical SMILES |

C1CCN2CCC2C1 |

Other CAS No. |

35848-09-0 |

Synonyms |

conidine conidine oligomer-25 ammonium salt conidine polyme |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for R 1 Azabicyclo 4.2.0 Octane and Its Derivatives

Chiral Pool Approaches for Establishing Absolute Configuration

The chiral pool strategy is a powerful method for asymmetric synthesis that utilizes readily available, enantiomerically pure natural products like amino acids, sugars, or terpenes as starting materials. tcichemicals.com This approach leverages the existing stereocenters of the starting material to control the stereochemistry of the final product. While specific examples detailing the synthesis of (R)-1-Azabicyclo[4.2.0]octane directly from a chiral pool are not extensively documented in the provided results, the principle remains a fundamental strategy in asymmetric synthesis. tcichemicals.comugr.es The inherent chirality of the starting material obviates the need for a separate resolution step or an asymmetric catalyst in many cases, making it an economical and efficient route for producing enantiopure compounds. tcichemicals.com

Asymmetric Synthesis Strategies

Asymmetric synthesis encompasses a range of techniques designed to create a specific stereoisomer of a chiral product. york.ac.uk These methods are broadly categorized into those using chiral auxiliaries and those employing chiral catalysts. acs.org

Application of Chiral Auxiliaries and Catalysts

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. york.ac.uksigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recycled. york.ac.uk This method allows for high levels of diastereocontrol. york.ac.uk

Asymmetric catalysis, on the other hand, utilizes a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. acs.orgrug.nl This approach is highly efficient and is a cornerstone of modern organic synthesis. rug.nl The development of novel catalysts, including metal complexes with chiral ligands and organocatalysts, has significantly expanded the scope of asymmetric transformations. rug.nlscispace.com For instance, the enantioselective synthesis of various heterocyclic compounds has been achieved through catalytic methods, highlighting the potential for applying these strategies to the synthesis of (R)-1-Azabicyclo[4.2.0]octane. rug.nl

Diastereoselective Cyclization Reactions, including Radical Cyclizations

Diastereoselective cyclization reactions are pivotal in constructing the bicyclic framework of 1-azabicyclo[4.2.0]octane with the correct relative stereochemistry. Radical cyclizations, in particular, have emerged as a powerful tool for the synthesis of complex cyclic systems. rsc.org

One notable example involves the radical cyclization of 1-allyl- and 1-(3-phenylallyl)-substituted 4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones. This reaction, mediated by n-tributyltin hydride and AIBN in toluene, yields 3-substituted 7-alkoxy-5,5-dimethyl-1-azabicyclo[4.2.0]octane-8-ones with excellent diastereocontrol (≥99%). acs.orgacs.org This high level of stereoselectivity is crucial for establishing the desired configuration in the final product.

Similarly, manganese(III)-promoted radical cyclizations of N-alkenyl-(2-hydroxyethyl)amides have been employed to synthesize iso-oxacepham derivatives, which share a similar bicyclic core. mostwiedzy.pl These 4-exo-trig radical cyclizations offer a one-pot approach to these complex structures. mostwiedzy.pl The tandem 4-exo-trig carbamoyl (B1232498) radical cyclization followed by a dithiocarbamate (B8719985) group transfer has also been evaluated for the synthesis of β-lactams fused to various ring sizes, demonstrating good to excellent yields and moderate to complete stereocontrol. scispace.com

Table 1: Examples of Diastereoselective Radical Cyclizations for Azabicyclo[4.2.0]octane Derivatives

| Starting Material | Reagents | Product | Diastereoselectivity | Reference |

| 1-Allyl-4-(2-bromo-1,1-dimethylethyl)azetidin-2-one | n-Bu3SnH, AIBN, Toluene | 7-Alkoxy-5,5-dimethyl-1-azabicyclo[4.2.0]octan-8-one | ≥99% | acs.orgacs.org |

| N-Alkenyl-(2-hydroxyethyl)amide | Mn(OAc)3·2H2O, Acetic Acid | 7-Substituted-iso-oxacepham | Diastereomeric mixture | mostwiedzy.pl |

| Carbamoyl radical precursor | - | Fused β-lactam | Moderate to complete | scispace.com |

Cycloaddition Reactions for Bicyclic Ring Construction

Cycloaddition reactions are a highly effective class of pericyclic reactions for the construction of cyclic and bicyclic systems. libretexts.org They involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct.

Photochemical [2+2] Cycloadditions in Azabicyclic Synthesis

Photochemical [2+2] cycloadditions are particularly well-suited for the synthesis of four-membered rings, a key structural feature of the 1-azabicyclo[4.2.0]octane skeleton. libretexts.orgyoutube.comyoutube.com These reactions typically involve the excitation of one of the alkene partners to a triplet state, which then adds to the ground-state alkene. nih.gov The stereochemistry of these reactions is often predictable and can be controlled to afford specific isomers. libretexts.org

The synthesis of 2-azabicyclo[4.2.0]octane derivatives has been achieved through the photochemical addition of acrylonitrile (B1666552) to 1,4-dihydropyridines, followed by catalytic hydrogenation. rsc.org This approach has been used to produce both cis and trans isomers of the bicyclic system. rsc.org Furthermore, the use of a chiral 1,4-dihydropyridine (B1200194) as a starting material has enabled the synthesis of enantiomerically enriched azabicyclo[4.2.0]octanes. rsc.org The intramolecular [2+2] photocycloaddition of alkenes with maleimides has also been explored, highlighting the versatility of this method for constructing cyclobutane-containing scaffolds. nih.gov

Tandem Strecker Reaction–Intramolecular Nucleophilic Cyclization (STRINC) for Azabicycloalkanes

The Tandem Strecker Reaction–Intramolecular Nucleophilic Cyclization (STRINC) represents a powerful strategy for the synthesis of various azabicycloalkanes. This one-pot reaction combines the Strecker synthesis of α-aminonitriles with an intramolecular cyclization to construct the bicyclic framework. While a specific application of the STRINC reaction for the synthesis of (R)-1-Azabicyclo[4.2.0]octane is not detailed in the provided search results, its utility in constructing related azabicyclic systems suggests its potential as a viable synthetic route.

Microwave-Assisted Synthesis of the Azabicyclo[4.2.0]octane Core

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and, in some cases, improving yields. This technology has been applied to the synthesis of the 1-azabicyclo[4.2.0]octane monomer, primarily for its subsequent use in cationic ring-opening polymerization.

| Starting Material | Method | Conditions | Product | Yield | Reference |

| 2-(2-Hydroxyethyl) piperidine (B6355638) | Microwave-Assisted Synthesis | N/A | 1-Azabicyclo[4.2.0]octane | 19% | nih.gov |

Evolution of Synthetic Routes and Yield Optimization

The synthesis of the 1-azabicyclo[4.2.0]octane core has been a subject of study for decades, with early research highlighting the significant challenges involved. The closure of the four-membered azetidine (B1206935) ring is considerably more difficult than forming three or five-membered rings, which historically resulted in very low yields of the final conidine product. researchgate.net

The first synthesis of conidine was reported in 1960. acs.org Subsequent efforts focused on improving the efficiency of the cyclization. A notable advancement was reported by Schulz and Mühlbach, who developed a synthetic route that achieved a significantly higher yield of 60%. researchgate.net This represented a major step forward in making the compound more accessible for further studies, such as polymerization. researchgate.net

More recent synthetic evolution has focused not just on yield but also on controlling the stereochemistry of the bicyclic core and its derivatives. While methods specifically for the (R)-enantiomer of the parent 1-azabicyclo[4.2.0]octane are not extensively detailed in the surveyed literature, strategies for related substituted systems demonstrate the progress in stereoselective synthesis. These modern methods provide a blueprint for potential enantioselective routes to the target compound.

Key evolutionary strategies include:

Radical Cyclization: This method has been used to transform 1-allyl-substituted 4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones into substituted 7-alkoxy-5,5-dimethyl-1-azabicyclo[4.2.0]octane-8-ones. This approach, using reagents like n-tributyltin hydride and AIBN, has demonstrated excellent diastereocontrol (≥99%), showcasing a powerful method for setting the relative stereochemistry of the fused rings. acs.org

Stereoselective Synthesis from Bicyclic β-Lactams: Researchers have developed a stereoselective synthesis of an amino acid derivative, (αS,2R/αR,2S)-α-aminopiperidine-2-acetic acid, starting from ethyl 8-oxo-1-azabicyclo[4.2.0]octane-7-carboxylate. rsc.org This demonstrates the utility of the azabicyclo[4.2.0]octane skeleton as a chiral intermediate for constructing more complex molecules. rsc.org

Enantioselective Synthesis via Chiral Auxiliaries: A general and enantioselective synthesis for a range of 1-azabicyclo[m.n.0]alkane ring systems has been developed. nih.gov This strategy establishes the crucial stereochemistry through a highly diastereoselective indium-mediated allylation of an Ellman sulfinimine, achieving a diastereomeric ratio greater than 9:1. nih.gov This approach offers a potential pathway for accessing the (R)-enantiomer of the 1-azabicyclo[4.2.0]octane system with high optical purity. nih.gov

The table below summarizes the evolution of synthetic approaches, illustrating the progression from low-yielding methods to more optimized and stereocontrolled strategies for the azabicyclo[4.2.0]octane framework and its derivatives.

| Method/Starting Material | Reagents/Conditions | Key Feature | Yield/Selectivity | Reference |

| Early Syntheses | Classical Methods | Difficult 4-membered ring closure | Low Yields | researchgate.net |

| Schulz and Mühlbach Synthesis | N/A | Improved classical route | 60% Yield | researchgate.net |

| Microwave-Assisted Synthesis | Microwave Irradiation | Rapid Synthesis | 19% Yield | nih.gov |

| Radical Cyclization (for derivatives) | n-tributyltin hydride, AIBN | High diastereoselectivity | ≥99% de | acs.org |

| Indium-Mediated Allylation (general method) | Ellman sulfinimine, Indium | General enantioselective route | >9:1 dr | nih.gov |

Reactivity Profiles and Mechanistic Investigations of R 1 Azabicyclo 4.2.0 Octane

Ring-Opening Reactions of the Azetidine (B1206935) Moiety

The fused azetidine ring in (R)-1-Azabicyclo[4.2.0]octane is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions. These reactions are fundamental to both the polymerization and functionalization of this heterocyclic scaffold. The reactivity is largely dictated by the ability of the nitrogen atom to be protonated or alkylated, which significantly enhances the electrophilicity of the ring carbons, facilitating cleavage of the C-N bonds.

(R)-1-Azabicyclo[4.2.0]octane, also known as conidine, can undergo cationic ring-opening polymerization (CROP) to form polymeric tertiary amines. The driving force for this reaction is the relief of the strain inherent in the four-membered azetidine ring. The polymerization is typically initiated by cationic species, such as those derived from alkyl halides or strong acids.

The mechanism proceeds via three main steps:

Initiation: An initiator, often a Lewis acid, Brønsted acid, or an alkyl halide, reacts with the nucleophilic nitrogen atom of the conidine monomer to form a reactive azetidinium salt. For instance, triethyloxonium (B8711484) tetrafluoroborate (B81430) can be used to generate the initial cationic species.

Propagation: The azetidinium ion at the end of the growing polymer chain is attacked by the nitrogen atom of another monomer molecule. This nucleophilic attack opens the strained four-membered ring and regenerates the azetidinium cation at the new chain end, allowing the polymer to grow.

Termination/Transfer: In some systems, the polymerization can be considered "living," proceeding with minimal termination or chain transfer reactions. The absence of termination is often attributed to the high basicity of the monomer compared to the polymer. However, termination can occur through reaction with impurities like water or through proton transfer to the counter-ion.

Microwave-assisted synthesis has been employed as a method for the cationic ring-opening polymerization of 1-Azabicyclo[4.2.0]octane. Research has explored various initiators to control the polymerization process and the properties of the resulting polyconidine.

| Initiator | Reaction Conditions | Resulting Polymer (Polyconidine) Properties |

|---|---|---|

| Allyl bromide | Microwave (250 W, 1 hr, 100°C), Initiator/Monomer = 1/1000 | Specific molecular weight and polydispersity values obtained. |

| Benzyl bromide | Microwave (250 W, 1 hr, 100°C), Initiator/Monomer = 1/1000 | Specific molecular weight and polydispersity values obtained. |

| Ethyl bromoacetate | Microwave (250 W, 1 hr, 100°C), Initiator/Monomer = 1/1000 | Specific molecular weight and polydispersity values obtained. |

| Bromoacetic acid | Microwave (250 W, 1 hr, 100°C), Initiator/Monomer = 1/1000 | Leads to the formation of a water-soluble polyampholyte derivative. |

The azetidine ring of (R)-1-Azabicyclo[4.2.0]octane can be opened by various nucleophiles. To facilitate this, the electrophilicity of the ring's carbon atoms must be increased. This is achieved by converting the tertiary amine into a quaternary azetidinium salt through protonation (using acids) or alkylation (e.g., with alkyl halides or chloroformates). This transformation makes the carbon atoms adjacent to the nitrogen highly susceptible to nucleophilic attack.

The nucleophilic ring-opening of these azetidinium salts typically proceeds via an SN2 mechanism. This process is often highly regioselective and stereoselective, leading to the formation of functionalized, linear amine derivatives. The regioselectivity of the attack (i.e., which carbon-nitrogen bond is cleaved) is influenced by steric and electronic factors related to substituents on the azetidinium ring and the nature of the attacking nucleophile.

Studies have shown that azetidinium salts can be effectively opened by a range of nucleophiles:

Halide Ions: Tetrabutylammonium halides have been used to open 2-arylazetidine-derived ammonium (B1175870) salts to produce tertiary alkyl halides.

Intramolecular Nucleophiles: In certain substituted azetidines, an acid-mediated intramolecular ring-opening can occur where a pendant amide group acts as the nucleophile, attacking the protonated azetidine ring. The rate of this decomposition is highly dependent on pH.

Other Nucleophiles: Various other nucleophiles, including carbanions, phosphorus anions, and sulfur anions, have been shown to regioselectively open azetidinium ions.

| Activating Agent | Nucleophile | General Product | Reference |

|---|---|---|---|

| Proton (Acid) | Pendant Amide (Intramolecular) | Decomposed linear amine | |

| Alkyl Halide | Halide (e.g., F⁻, Cl⁻) | γ-Haloamine | |

| Chloroformate | Various (Carbanions, etc.) | Polysubstituted linear amine | |

| Alkyl Halide | Sulfur Anions | γ-Thioether amine |

Stereoselective Transformations and Rearrangements

The chiral nature of (R)-1-Azabicyclo[4.2.0]octane and its derivatives makes them valuable substrates for stereoselective reactions. The rigid bicyclic framework often dictates the facial selectivity of approaching reagents, and reactions that proceed through the ring-opening of the azetidine moiety can occur with a high degree of stereocontrol.

As mentioned previously, the nucleophilic ring-opening of azetidinium salts derived from this system occurs in a stereoselective fashion, consistent with an SN2 mechanism. This implies an inversion of configuration at the carbon center that is attacked by the nucleophile. The stereochemical outcome is therefore predictable and allows for the synthesis of enantiomerically enriched linear amines from the chiral starting material.

Photochemical reactions have also been utilized to achieve stereoselective synthesis in related azabicyclo[4.2.0]octane systems. For instance, the photochemical addition of acrylonitrile (B1666552) to chiral 1,4-dihydropyridines has been shown to produce azabicyclo[4.2.0]octanes with a significant enantiomeric excess. While this describes a synthetic route to the ring system, it underscores the potential for stereocontrol in reactions involving this scaffold.

Rearrangements of related azabicyclic systems can also proceed stereospecifically. For example, the ring expansion of 1-azabicyclo[n.1.0]alkanes (fused aziridines) to form larger rings like pyrrolidines or piperidines can be highly stereospecific, with the reaction pathway often involving a bicyclic aziridinium (B1262131) intermediate that is opened regioselectively. The selectivity of these rearrangements can be controlled by the steric bulk of substituents on the nitrogen atom.

Electrophilic and Nucleophilic Reactivity at the Nitrogen Center

The bridgehead nitrogen atom in (R)-1-Azabicyclo[4.2.0]octane is a key center of reactivity, capable of acting as both a nucleophile and, upon quaternization, rendering adjacent carbons electrophilic.

Nucleophilic Character: The lone pair of electrons on the nitrogen atom imparts significant nucleophilicity. This allows it to react with a variety of electrophiles. This nucleophilic character is the basis for the initiation step in cationic ring-opening polymerization, where the nitrogen attacks an initiator like a proton or an alkyl cation. It is also responsible for the formation of azetidinium salts upon reaction with Brønsted acids or alkylating agents.

Electrophilic Character (Indirect): Once the nitrogen atom is quaternized to form an azetidinium ion, its lone pair is no longer available for donation, and it is no longer nucleophilic. However, the positive charge on the nitrogen atom exerts a powerful electron-withdrawing inductive effect. This effect polarizes the adjacent C-N bonds, making the ring's carbon atoms highly electrophilic and susceptible to attack by even weak nucleophiles, which leads to the ring-opening reactions discussed in section 4.1.2.

The basicity of the nitrogen, which is directly related to its nucleophilicity, is a critical parameter influencing its reactivity. For example, the relative basicity of the monomer versus the propagating polymer chain is a key factor in determining whether a cationic polymerization is "living".

Transannular Reactions Involving the Azabicyclic System

Transannular reactions are intramolecular reactions that occur between non-adjacent atoms across a ring system, arising from their spatial proximity within a specific conformation. In the context of the 1-azabicyclo[4.2.0]octane system, such interactions can play a significant role in its reactivity, particularly in reactions involving ring-opened intermediates or in derivatives with flexible side chains.

A prime example of a reaction that can be classified as transannular in nature is the acid-mediated intramolecular ring-opening of N-substituted azetidines bearing a pendant nucleophile, such as an amide group. In this process, after protonation of the azetidine nitrogen, the molecule folds into a conformation that allows the amide oxygen or nitrogen to attack the electrophilic carbon of the azetidinium ring across space, leading to ring cleavage.

Studies of Reaction Intermediates and Transition State Structures

The mechanisms of the reactions involving (R)-1-Azabicyclo[4.2.0]octane proceed through various key intermediates and transition states, the understanding of which is crucial for controlling reaction outcomes.

Azetidinium Cations: The central reactive intermediate in both cationic polymerization and nucleophilic ring-opening is the azetidinium cation. In CROP, this cation exists at the terminus of the growing polymer chain. In nucleophilic ring-opening, it is formed as a distinct intermediate upon protonation or alkylation of the nitrogen atom. The stability and structure of this intermediate dictate the subsequent reaction pathway.

SN2 Transition States: Nucleophilic attack on the azetidinium ring carbons is understood to proceed via an SN2 mechanism. This involves a five-coordinate, trigonal bipyramidal transition state where the nucleophile attacks the carbon atom from the side opposite to the C-N bond that is breaking. The stereospecificity of these reactions, leading to inversion of configuration, is strong evidence for this type of transition state.

Computational Insights: Modern computational methods, such as Density Functional Theory (DFT), have been employed to investigate reaction mechanisms involving azetidine derivatives. These studies provide valuable insights into the geometries of transition states and the energetic barriers for different reaction pathways. For example, DFT calculations have helped elucidate the factors that govern the regioselectivity of nucleophilic attack on substituted azetidinium rings, rationalizing the observed experimental outcomes. Similarly, computational analysis of transannular interactions helps to characterize the non-bonded interactions that can stabilize or destabilize certain conformations and transition state structures.

Theoretical and Computational Chemistry Studies of R 1 Azabicyclo 4.2.0 Octane

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Research on related nitrogen heterocycles demonstrates that DFT, often using hybrid functionals like B3LYP or PBE0 with basis sets such as 6-31G(d,p), can accurately model molecular geometries and electronic characteristics. cuny.edunih.gov Key insights derived from DFT calculations include:

Electron Distribution and Molecular Orbitals: Calculations reveal the charge distribution across the (R)-1-Azabicyclo[4.2.0]octane framework. The bridgehead nitrogen atom and its lone pair play a crucial role in the molecule's electronic properties, influencing its basicity and nucleophilicity. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) helps predict regions susceptible to electrophilic and nucleophilic attack, respectively.

Structural Stability: The fusion of a six-membered piperidine (B6355638) ring with a four-membered azetidine (B1206935) ring induces significant ring strain. DFT calculations can quantify this strain energy by comparing the energy of the bicyclic system to that of appropriate acyclic reference compounds. This analysis is vital for understanding the molecule's thermodynamic stability and reactivity.

Bonding Analysis: Techniques like Natural Bond Orbital (NBO) analysis, often paired with DFT, provide a detailed picture of bonding interactions, including hyperconjugative effects that contribute to stability. doaj.org For instance, delocalization of the nitrogen lone pair into adjacent anti-bonding orbitals can be quantified.

Table 1: Representative Electronic Properties Calculated by DFT for a Bicyclic Amine Note: This table presents typical data obtained from DFT calculations for illustrative purposes.

| Parameter | Calculated Value | Significance |

|---|---|---|

| Dipole Moment | ~1.5 - 2.0 D | Indicates molecular polarity and influences intermolecular interactions. |

| HOMO Energy | ~ -6.5 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | ~ +1.0 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | ~ 7.5 eV | A larger gap generally implies higher kinetic stability. |

| NBO Charge on Nitrogen | ~ -0.6 e | Quantifies the partial negative charge on the nitrogen atom, indicating its nucleophilic character. |

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations

The three-dimensional structure of (R)-1-Azabicyclo[4.2.0]octane is not static; the fused rings can adopt several different conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for predicting the molecule's behavior.

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the primary tools for exploring these conformational landscapes. researchgate.netfrontiersin.org

Molecular Mechanics (MM): Using force fields like MM3 or AMBER, MM calculations can rapidly explore a wide range of possible conformations. researchgate.net This process identifies various low-energy structures (local minima) on the potential energy surface. For the 1-azabicyclo[4.2.0]octane system, this involves different puckering modes of the six-membered ring and the orientation of the fused four-membered ring. Studies on similar bicyclic systems have shown that the cis-fused geometry is generally more stable than the trans-fused isomer due to reduced ring strain. atlantis-press.com

Molecular Dynamics (MD): MD simulations model the movement of atoms over time, providing a dynamic picture of conformational flexibility. These simulations can reveal the pathways and timescales of conformational changes, offering a more complete understanding of the molecule's energy landscape. frontiersin.orgarxiv.org

The results of these analyses are often visualized as a potential energy surface or a disconnectivity graph, which maps the stable conformers and the transition states that connect them. frontiersin.org For (R)-1-Azabicyclo[4.2.0]octane, the landscape would likely show a dominant low-energy conformer with several other accessible conformations separated by small energy barriers.

Table 2: Hypothetical Relative Energies of (R)-1-Azabicyclo[4.2.0]octane Conformers Note: This table illustrates the type of data generated from conformational analysis. The values are representative.

| Conformer | Description | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| A | Chair-like (piperidine ring) | 0.00 | 75.5 |

| B | Twist-boat (piperidine ring) | 1.00 | 15.8 |

| C | Boat-like (piperidine ring) | 2.50 | 1.6 |

Prediction and Validation of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods have become indispensable for predicting spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) chemical shifts. acs.orggithub.ionih.gov This capability is vital for structure verification and assignment of complex spectra.

The standard approach involves a multi-step process:

Conformational Search: A thorough conformational search is performed using a lower-level theory like molecular mechanics to identify all significant low-energy conformers. github.io

Geometry Optimization: Each conformer is then re-optimized at a higher level of theory, typically DFT (e.g., B3LYP/6-31G(d)). github.io

NMR Calculation: Using the optimized geometries, NMR chemical shieldings are calculated, often with a more robust DFT functional and larger basis set (e.g., mPW1PW91/6-31G(d,p) or WP04/6-311++G(2d,p)) employing the Gauge-Including Atomic Orbital (GIAO) method. acs.orggithub.io

Boltzmann Averaging: The calculated chemical shifts for each conformer are averaged, weighted by their Boltzmann population, to produce a final predicted spectrum that accounts for the dynamic nature of the molecule.

For nitrogen heterocycles, these calculations can accurately predict both ¹H and ¹³C chemical shifts, often with a mean absolute error of less than 0.2 ppm for protons and 2-3 ppm for carbons when compared to experimental data. nih.govnih.govnsf.gov Discrepancies between calculated and experimental values can sometimes help revise initial structural assignments. acs.orgmdpi.com

Computational Elucidation of Reaction Mechanisms and Transition States

DFT calculations are extensively used to map out the potential energy surfaces of chemical reactions, providing a detailed understanding of reaction mechanisms. nih.govresearchgate.nete3s-conferences.org For reactions involving (R)-1-Azabicyclo[4.2.0]octane, this involves locating the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.

Model the approach of a nucleophile.

Locate the transition state for the ring-opening step.

Calculate the activation barrier, indicating how readily the reaction will occur.

Compare different potential pathways to determine the most favorable mechanism. e3s-conferences.org

Quantum Chemical Insights into Stereoselectivity and Chiral Induction

As (R)-1-Azabicyclo[4.2.0]octane is a chiral molecule, its reactions often proceed with a specific stereochemical outcome. youtube.comcsirhrdg.res.in Quantum chemical calculations provide a powerful means to understand and predict this stereoselectivity.

When this molecule acts as a substrate, reactant, or catalyst, computational models can explain why one diastereomeric product is formed in preference to another. This is achieved by calculating the transition state energies for all possible stereochemical pathways. The pathway with the lowest-energy transition state will be the kinetically favored one, leading to the major product.

These calculations can dissect the subtle non-covalent interactions—such as steric hindrance and electrostatic interactions—within the transition state that are responsible for chiral induction. nih.gov By analyzing the geometries of competing transition states, researchers can understand the origins of stereoselectivity and rationally design new reactions or catalysts with improved stereochemical control.

R 1 Azabicyclo 4.2.0 Octane As a Building Block in Complex Molecule Synthesis

Incorporation into Bicyclic β-Lactam Structures

The 1-azabicyclo[4.2.0]octane core is the foundational structure of carbapenems and other β-lactam antibiotics, making it a critical building block in the synthesis of new antibacterial agents. dokumen.pubnih.gov The fusion of the four-membered β-lactam ring to a six-membered piperidine (B6355638) ring creates significant ring strain, which is crucial for the biological activity of these antibiotics. google.com Chemists leverage this scaffold to synthesize more complex and substituted bicyclic systems.

A notable synthetic method involves the intramolecular insertion of a carbene to form the bicyclic β-lactam ring system. For instance, the thermal decomposition of (N-dibromoacetylpiperidine)phenylmercury generates a carbene that inserts into a C-H bond of the piperidine ring. scispace.com This reaction produces a mixture of cis- and trans-isomers of 7-bromo-8-oxo-1-azabicyclo[4.2.0]octane, demonstrating a direct pathway to functionalized β-lactam cores from piperidine derivatives. scispace.com The bromine atom in this structure serves as a useful handle for further synthetic transformations, allowing for the introduction of diverse substituents to modify the molecule's properties. scispace.com

These core structures are precursors for a wide array of derivatives. The development of synthetic routes to varied β-lactam nuclei is driven by the need to combat rising antibiotic resistance. nih.govgoogle.com By modifying the substituents on the bicyclic frame, chemists can fine-tune the antibacterial spectrum and resistance profile of the resulting compounds.

Table 1: Synthesis of Functionalized 1-Azabicyclo[4.2.0]octane β-Lactams This table summarizes a key synthetic transformation for creating a functionalized β-lactam core.

| Starting Material | Reaction Type | Product(s) | Key Features |

|---|---|---|---|

| (N-Dibromoacetyl-piperidine)phenylmercury | Thermal Carbene Insertion | cis- and trans-7-Bromo-8-oxo-1-azabicyclo[4.2.0]octane | Direct formation of the bicyclic β-lactam ring; introduces a bromine atom for further functionalization. scispace.com |

Use as a Chiral Scaffold or Auxiliary in Asymmetric Transformations

The (R)-configuration of 1-azabicyclo[4.2.0]octane makes it an intrinsically chiral building block. Its rigid conformation locks the stereochemistry, which can be used to influence the stereochemical outcome of subsequent reactions, a cornerstone of asymmetric synthesis. researchgate.net While the broader class of chiral azetidines is recognized for its utility as ligands in metal-catalyzed reactions and as chiral auxiliaries, the specific application of (R)-1-azabicyclo[4.2.0]octane is particularly notable in polymer chemistry. acs.org

Research has shown that the cationic ring-opening polymerization of 1-azabicyclo[4.2.0]octane can be initiated with chiral molecules, such as tricyclic amino acid esters, to produce optically active biopolymers. researchgate.net In this context, the monomer acts as a chiral scaffold that, when combined with a chiral initiator, propagates the chirality along the polymer chain. researchgate.net The resulting polymers possess specific optical properties determined by the combination of the chiral monomer and initiator. researchgate.net This strategy opens pathways to new biomedical materials where the three-dimensional structure and chirality are precisely controlled to interact with biological systems in a specific manner. researchgate.net

The principle relies on the defined three-dimensional structure of the bicyclic system, which orients reactive groups in a predictable manner, thereby guiding the approach of reagents to control the formation of new stereocenters.

Synthesis of Conformationally Restricted Analogues for Chemical Probes

The rigid framework of (R)-1-azabicyclo[4.2.0]octane is an ideal starting point for the synthesis of conformationally restricted molecules. Such molecules have limited rotational freedom, forcing their functional groups into a well-defined spatial arrangement. This property is highly valuable for designing chemical probes—molecules used to investigate the structure and function of biological targets like receptors and enzymes. By locking a molecule into a specific conformation that mimics the "active" shape required for binding, researchers can gain insights into ligand-receptor interactions.

The synthesis of conformationally restricted analogues of neurotransmitters, for example, is a powerful strategy for developing potent and selective drugs. nih.gov While many examples exist for related azabicyclic systems, the principle is directly applicable. For instance, the synthesis of novel 3-azabicyclo[3.2.1]octane β-amino esters yields conformationally constrained scaffolds that serve as building blocks for peptidomimetics and other biologically active compounds. researchgate.net These rigid structures are designed to mimic turns or specific secondary structures in peptides, allowing them to bind to protein targets with high affinity and specificity. The defined stereochemistry and rigid geometry of the (R)-1-azabicyclo[4.2.0]octane skeleton make it a prime candidate for the development of such probes, enabling the exploration of structure-activity relationships in complex biological systems.

Application in Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful strategy for creating large collections of structurally diverse small molecules for high-throughput screening and chemical biology. frontiersin.orgscispace.com The goal of DOS is to efficiently generate molecular complexity by using a common starting material or intermediate and branching out into a variety of different molecular scaffolds. mdpi.comnih.gov The rigid, polycyclic, and functionalizable nature of (R)-1-azabicyclo[4.2.0]octane makes it a suitable core for DOS campaigns.

Starting with this chiral scaffold, chemists can employ a range of reactions that modify or open the rings in different ways, leading to a library of distinct molecular frameworks. For example, the azetidine (B1206935) ring can be opened, or substituents can be added at various positions on the six-membered ring. This approach has been successfully applied to other bicyclic systems, such as the 6,8-dioxa-3-azabicyclo[3.2.1]octane core, to generate libraries of peptidomimetics. frontiersin.org

The application of DOS principles to the polymerization of 1-azabicyclo[4.2.0]octane is also evident. By using a variety of initiators and modifying the resulting polymer, a diverse set of polymeric materials with different properties (e.g., molecular weights, charges, and biological activities) can be rapidly synthesized from the same monomer. researchgate.netdergipark.org.tr This approach, a form of diversity-oriented polymer synthesis, allows for the systematic exploration of structure-property relationships in functional materials.

Preparation of Polymeric Materials via Ring-Opening Polymerization

One of the most extensively studied applications of 1-azabicyclo[4.2.0]octane (conidine) is its use as a monomer in cationic ring-opening polymerization (CROP) to produce poly(1-azabicyclo[4.2.0]octane), or polyconidine. dergipark.org.trclearsynth.com This process leverages the strain of the four-membered azetidine ring, which can be selectively opened under cationic conditions to form a living polymer. dergipark.org.trdergipark.org.tr The term "living polymerization" indicates that the process proceeds with minimal termination or chain transfer, allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersity. dergipark.org.tr

The polymerization is typically initiated by alkylating agents, such as alkyl halides or triflates, which form a quaternary ammonium (B1175870) salt with the monomer. researchgate.netresearchgate.net This active species is then attacked by another monomer molecule, propagating the polymer chain. researchgate.net Researchers have utilized various initiators to tailor the properties of the resulting polymer. Microwave-assisted synthesis has been shown to be an efficient method for both synthesizing the monomer and carrying out the polymerization. researchgate.netdergipark.org.tr

The resulting polymer, polyconidine, is a polymeric tertiary amine and a polyelectrolyte, making it a candidate for various biomedical applications, such as a carrier for negatively charged macromolecules like peptides and proteins. dergipark.org.trtrdizin.gov.tr Furthermore, the polymer can be modified post-polymerization. For instance, reaction with bromoacetic acid introduces carboxyl groups, transforming it into a water-soluble polyampholyte derivative. dergipark.org.tr

Table 2: Polyconidine Synthesis via Microwave-Assisted Cationic Ring-Opening Polymerization This table presents data on the polymerization of 1-azabicyclo[4.2.0]octane using different initiators under microwave irradiation (250 W, 100 °C, 1 hour) with an initiator/monomer mole ratio of 1/1000, as reported in scientific literature. dergipark.org.tr

| Initiator | Molecular Weight (Mw) (g/mol) | Polydispersity (Mw/Mn) | Hydrodynamic Radius (Rh) (nm) |

|---|---|---|---|

| Ethyl Bromide | 23,200 | 1.14 | 9.8 |

| Ethyl Iodide | 29,100 | 1.15 | 11.2 |

| Benzyl Bromide | 33,600 | 1.18 | 12.3 |

| Benzyl Chloride | 20,100 | 1.13 | 9.1 |

Future Directions and Emerging Research Avenues in R 1 Azabicyclo 4.2.0 Octane Chemistry

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of complex molecules like (R)-1-Azabicyclo[4.2.0]octane. Future research is focused on developing methods that reduce waste, minimize energy consumption, and utilize renewable resources.

Key Research Thrusts:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate reaction rates and improve yields in organic synthesis. For the synthesis of 1-Azabicyclo[4.2.0]octane and its derivatives, microwave-assisted methods can significantly reduce reaction times from hours to minutes. dergipark.org.trdergipark.org.tr This technology has been successfully applied to the synthesis of the monomer and its subsequent cationic ring-opening polymerization, offering a faster and more energy-efficient alternative to conventional heating. dergipark.org.trresearchgate.nethacettepe.edu.tr

Photochemical Methods: Light-mediated reactions offer a green alternative to thermally driven processes. Photochemical [2+2] cycloadditions are a key strategy for constructing the azabicyclo[4.2.0]octane core. nih.govrsc.org For instance, the photocycloaddition of acrylonitrile (B1666552) to 1,4-dihydropyridine (B1200194) derivatives yields diastereomeric azabicyclo[4.2.0]octane compounds. mdpi.comsemanticscholar.org Future work will likely focus on using visible light and photoredox catalysis to make these transformations even more sustainable. mdpi.com

Greener Solvents and Catalysts: A significant push in sustainable chemistry involves replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol. rsc.org Research into amine-catalyzed cascade reactions in water for the synthesis of related fused bicyclic systems highlights a promising direction. rsc.org Furthermore, the development of recyclable heterogeneous catalysts and biocatalysts represents a major goal for the green synthesis of N-heterocycles. nih.govmdpi.com

| Green Methodology | Advantage | Relevance to (R)-1-Azabicyclo[4.2.0]octane |

| Microwave-Assisted Synthesis | Reduced reaction times, improved energy efficiency. | Synthesis of the core structure and polymerization. dergipark.org.trresearchgate.net |

| Photochemical Synthesis | Use of light as a clean reagent, mild reaction conditions. | Construction of the bicyclic core via [2+2] cycloadditions. nih.govrsc.orgmdpi.com |

| Aqueous/Ethanolic Media | Reduced environmental impact, improved safety. | Applicable for cascade reactions to form related bicyclic systems. rsc.org |

| Biocatalysis | High selectivity, mild conditions, renewable catalysts. | Potential for enantioselective synthesis of chiral precursors. mdpi.com |

Advanced Mechanistic Probing using In Situ Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. The use of in situ analytical techniques allows for real-time monitoring of reactions, providing invaluable data on reaction kinetics, intermediates, and transition states.

Emerging Techniques:

In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating reaction mechanisms. nih.gov Recent advancements allow for real-time monitoring of reactions, such as azide-alkyne cycloadditions, even at low concentrations, using techniques like Signal Amplification by Reversible Exchange (SABRE). nih.govresearchgate.netnih.gov Applying these methods to the formation of the (R)-1-Azabicyclo[4.2.0]octane ring system could provide detailed insights into the kinetics and intermediates of key cycloaddition or cyclization steps.

ATR FT-IR Spectroscopy: Attenuated Total Reflectance Fourier-Transform Infrared (ATR FT-IR) spectroscopy can be used to follow the progress of a reaction by monitoring the disappearance of starting materials and the appearance of products, as demonstrated in the synthesis of poly(1-Azabicyclo[4.2.0]octane). dergipark.org.tr

These advanced techniques will enable chemists to move beyond proposing mechanisms based on final product analysis to directly observing the species involved throughout the reaction, leading to more rational and efficient process development.

Exploration of Novel Reactivity Modes and Synthetic Transformations

While the synthesis of the core (R)-1-Azabicyclo[4.2.0]octane scaffold is well-established, future research will increasingly focus on exploring its untapped reactivity and using it as a building block for more complex architectures.

Future Research Areas:

C-H Functionalization: The direct functionalization of carbon-hydrogen bonds represents a highly atom-economical approach to molecular diversification. nih.gov While challenging, developing methods for the selective C-H functionalization of the azabicyclo[4.2.0]octane core would provide rapid access to a wide range of novel derivatives without the need for pre-functionalized starting materials. nih.govspringernature.com Research on radical C-H functionalization of related azaspirocycles provides a foundation for this approach. nih.gov

Ring-Expansion and Rearrangement Reactions: The inherent strain in the four-membered ring of the azabicyclo[4.2.0]octane system can be harnessed to drive ring-expansion or rearrangement reactions. arkat-usa.org For example, related azabicyclo[n.1.0]alkanes undergo ring expansion to form larger rings like piperidines and azepines. arkat-usa.org Exploring similar transformations with the (R)-1-Azabicyclo[4.2.0]octane scaffold could lead to novel bicyclic or tricyclic systems.

Cationic Ring-Opening Polymerization (CROP): 1-Azabicyclo[4.2.0]octane, also known as conidine, can undergo CROP to form polyconidine, a biodegradable polyelectrolyte. dergipark.org.trresearchgate.net Future research could explore the synthesis of novel copolymers and functionalized polymers for applications in materials science and biomedicine. researchgate.netresearchgate.net

| Transformation Type | Potential Outcome | Research Basis |

| C-H Functionalization | Rapid diversification of the core scaffold. | Advances in radical and transition-metal-catalyzed C-H activation. nih.govnih.gov |

| Ring Expansion | Access to novel, larger N-fused bicyclic systems. | Known reactivity of strained aziridine-fused bicycles. arkat-usa.org |

| Polymerization | Creation of novel biodegradable and functional polymers. | Established cationic ring-opening polymerization of the monomer. dergipark.org.trresearchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

The need for rapid compound synthesis and library generation in drug discovery is driving the adoption of flow chemistry and automated platforms. These technologies offer improved control over reaction parameters, enhanced safety, and the potential for high-throughput synthesis.

Future Implementations:

Continuous Flow Synthesis: Translating key synthetic steps for (R)-1-Azabicyclo[4.2.0]octane, such as cycloadditions or cyclizations, into a continuous flow process could lead to higher throughput, better scalability, and improved consistency. Flow chemistry is particularly well-suited for photochemical and high-pressure reactions, which are relevant to the synthesis of this scaffold.

Automated Synthesis Platforms: The development of integrated consoles for the automated synthesis of saturated N-heterocycles points towards a future where complex molecules can be assembled with minimal manual intervention. researchgate.net Such platforms, combined with real-time monitoring and self-optimization algorithms, could dramatically accelerate the discovery of new (R)-1-Azabicyclo[4.2.0]octane derivatives with desired properties. acs.org

Computational Design of Novel Azabicyclic Architectures

Computational chemistry and in silico drug design are becoming indispensable tools for guiding synthetic efforts. By modeling molecules and predicting their properties, researchers can prioritize synthetic targets and explore chemical space more efficiently.

Computational Approaches:

Scaffold Morphing and Bioisosteric Replacement: Computational tools can be used to design novel azabicyclic architectures by modifying the core (R)-1-Azabicyclo[4.2.0]octane structure. mdpi.com Techniques like scaffold morphing can generate virtual libraries of related compounds with potentially improved biological activity or physicochemical properties. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): For derivatives of the azabicyclo[4.2.0]octane scaffold that exhibit biological activity, QSAR studies can be performed. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to model the activity of related diazabicyclo[4.2.0]octanes, providing insights into the structural features that govern their function. nih.govnih.gov

Molecular Docking and Dynamics: In silico docking studies can predict how novel derivatives might bind to biological targets, such as enzymes or receptors. nih.govmdpi.com This allows for the rational design of new compounds with enhanced affinity and selectivity, guiding the synthetic chemistry toward the most promising candidates.

Q & A

Q. What are the primary synthetic routes for (R)-1-Azabicyclo[4.2.0]octane, and how can reaction conditions be optimized for yield and enantioselectivity?

The synthesis of (R)-1-Azabicyclo[4.2.0]octane often involves cyclization strategies or kinetic resolution. For example, dynamic kinetic resolution (DKR) has been applied to angularly substituted 1-azabicyclic systems, where chiral catalysts or enzymes enable enantioselective formation of the bicyclic core . In cephalosporin-related syntheses, the 5-thia-1-azabicyclo[4.2.0]octane system is prepared via enzymatic or catalytic processes under controlled pH and temperature to stabilize intermediates . Optimization typically requires screening catalysts (e.g., L-proline derivatives), solvents (e.g., THF or toluene), and reaction times to maximize enantiomeric excess (ee) and yield.

Q. What spectroscopic and chromatographic methods are recommended for structural confirmation of (R)-1-Azabicyclo[4.2.0]octane derivatives?

- NMR : - and -NMR are critical for confirming bicyclic geometry and substituent positions. For example, coupling constants in -NMR can distinguish equatorial/axial protons in the bicyclic system.

- Mass Spectrometry : High-resolution MS (HRMS) or electron ionization (EI-MS) confirms molecular weight and fragmentation patterns, as demonstrated for similar azabicyclo compounds .

- Chiral HPLC : To resolve enantiomers, polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases are effective .

Q. How does the (R)-configuration influence the compound’s physicochemical properties and reactivity?

The (R)-configuration affects hydrogen-bonding capacity, solubility, and stereoelectronic interactions. For instance, in quinuclidine derivatives, the (R)-enantiomer exhibits distinct basicity (proton affinity: ~936 kJ/mol) and gas-phase stability compared to the (S)-form due to spatial orientation of the nitrogen lone pair . This configuration also impacts catalytic activity in asymmetric synthesis, as seen in DKR protocols .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the stability and reactivity of (R)-1-Azabicyclo[4.2.0]octane in drug design?

Density functional theory (DFT) calculations can model transition states during synthesis (e.g., cyclization barriers) and predict intermolecular interactions. For example, Raman and IR spectra of 1-azabicyclo[2.2.2]octane derivatives have been correlated with DFT-derived vibrational modes to validate structural models . Molecular docking studies further elucidate binding affinities to biological targets, such as nicotinic receptors .

Q. How can researchers address contradictions in reported synthetic yields or stereochemical outcomes for this compound?

Discrepancies often arise from variations in catalysts, solvents, or purification methods. For instance:

- Catalyst Choice : Palladium vs. enzymatic catalysts may lead to divergent ee values in cyclization steps .

- Temperature Control : Exothermic intermediates (e.g., enolates) require strict thermal regulation to avoid racemization .

- Analytical Validation : Cross-validate results using multiple techniques (e.g., X-ray crystallography and optical rotation) to resolve ambiguities .

Q. What strategies are effective for incorporating (R)-1-Azabicyclo[4.2.0]octane into bioactive molecules, such as nicotinic receptor agonists?

Derivatization at the bridgehead nitrogen or adjacent carbons is common. For example:

- Carbamate/oxazolidinone functionalization : Enhances binding to acetylcholine-binding proteins (e.g., 3-(5-chlorothiophen-2-yl)spiro derivatives) .

- Stereochemical tuning : Substituents on the bicyclic core modulate selectivity for α4β2 vs. α7 nicotinic subtypes .

- Prodrug design : Esterification of hydroxyl groups improves bioavailability, as seen in quinuclidinyl carbamates .

Key Challenges and Future Directions

- Stereochemical Purity : Scalable enantioselective synthesis remains challenging due to competing ring-opening reactions .

- Biological Activity : Limited data on in vivo pharmacokinetics necessitate further preclinical studies .

- Computational Modeling : Improved force fields for azabicyclo systems are needed to predict metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.